

The Toxicological Profile of 2-Ethoxy-1-propanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Ethoxy-1-propanol

Cat. No.: B102468

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Introduction

2-Ethoxy-1-propanol (CAS No. 1569-02-4), a member of the propylene glycol ethers (P-series) family, is a versatile solvent utilized in a range of industrial and commercial applications, including paints, coatings, cleaners, and inks. Its favorable properties, such as high solvency for both polar and non-polar substances and complete miscibility with water, have led to its widespread use. This guide provides a comprehensive technical overview of the acute and chronic toxicity of **2-Ethoxy-1-propanol**, intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information is presented through structured data tables, detailed experimental methodologies based on internationally recognized guidelines, and visual representations of toxicological assessment workflows.

Propylene glycol ethers, such as **2-Ethoxy-1-propanol**, are generally considered to have a lower toxicity profile compared to ethylene glycol ethers (E-series). The primary metabolic pathway for P-series ethers with the alkoxy group at the primary position does not lead to the formation of toxic alkoxyacetic acids, which are responsible for the more severe reproductive and developmental effects observed with some E-series ethers.

Acute Toxicity

The acute toxicity of **2-Ethoxy-1-propanol** has been evaluated through oral, dermal, and inhalation routes of exposure. The substance is generally classified as having low acute toxicity.

Quantitative Acute Toxicity Data

Route of Administration	Species	Test Type	Value	Reference
Oral	Rat	LD50	>2,000 mg/kg bw	
Oral	Rat	LD50	4.4 g/kg	
Oral	Rat	LD50	7110 mg/kg	
Dermal	Rabbit	LD50	8100 mg/kg	
Dermal	Not Specified	LD50	>2,000 mg/kg bw	
Inhalation (vapors)	Not Specified	LC50	>20.0 mg/L	
Inhalation (dust and mist)	Not Specified	LC50	>5.0 mg/L	

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the tested population. bw: body weight.

Experimental Protocols for Acute Toxicity Testing

The methodologies for determining acute toxicity generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423 - Acute Toxic Class Method)

- **Test Principle:** This method involves a stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) determines the next step.
- **Test Animals:** Typically, young adult rats of a single sex (females are often preferred) are used.

- **Housing and Feeding:** Animals are housed in standard laboratory conditions with controlled temperature ($22 \pm 3^{\circ}\text{C}$) and humidity (30-70%), and provided with a conventional laboratory diet and unlimited drinking water.
- **Procedure:**
 - Animals are fasted prior to administration of the test substance.
 - The test substance is administered in a single dose by gavage.
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, and central nervous system effects), and changes in body weight over a 14-day period.
 - A necropsy is performed on all animals at the end of the observation period.
- **Data Analysis:** The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Toxicity (Following OECD Guideline 402 - Acute Dermal Toxicity)

- **Test Principle:** A single dose of the test substance is applied to the skin of the test animals.
- **Test Animals:** Young adult rats, rabbits, or guinea pigs are typically used.
- **Procedure:**
 - The fur is clipped from the dorsal area of the trunk of the test animals.
 - The test substance is applied to an area of approximately 10% of the body surface and covered with a porous gauze dressing.
 - The dressing is left
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